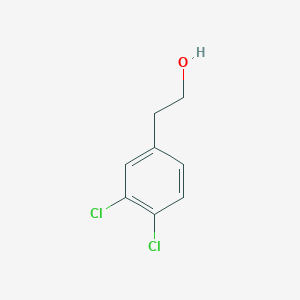

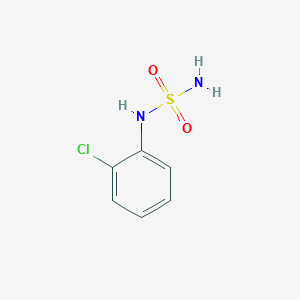

![molecular formula C₁₁H₁₆O₄ B143755 (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-羟乙基]氧代环丙烷-2-基]乙烯基]氧代环丙烷-2-基]丙-2-烯-1-醇 CAS No. 139508-73-9](/img/structure/B143755.png)

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-羟乙基]氧代环丙烷-2-基]乙烯基]氧代环丙烷-2-基]丙-2-烯-1-醇

描述

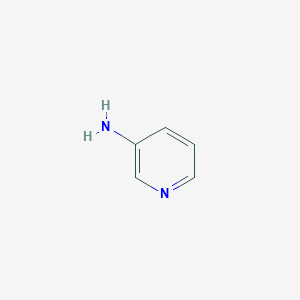

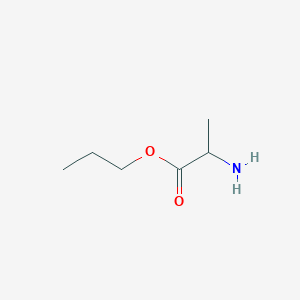

The compound , (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol, is a complex molecule featuring multiple chiral centers and oxirane (epoxide) rings. This structure suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, due to the presence of chiral centers which are often key in drug design and synthesis.

Synthesis Analysis

The synthesis of chiral epoxides is a topic of significant interest in the field of organic chemistry. Paper discusses the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone, a biobased compound. This method is notable for its sustainability and avoidance of harmful reagents. Although the specific compound is not synthesized in this study, the principles of chiral epoxide synthesis and the use of environmentally friendly methods are highly relevant.

Molecular Structure Analysis

The molecular structure of chiral epoxides is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The stereochemistry of these compounds is crucial, as different enantiomers can have vastly different biological activities. Paper explores the enantioselectivity in the glutathione conjugation of a chiral epoxide, highlighting the importance of stereochemistry in biological processes.

Chemical Reactions Analysis

Chiral epoxides are reactive intermediates that can undergo various chemical reactions. The presence of the oxirane ring makes them susceptible to ring-opening reactions, which can be utilized to create a wide range of products. The synthesis of complex molecules often involves multiple steps, including the formation and subsequent reactions of epoxides. While the papers provided do not directly address the reactions of the specific compound , they do provide insight into the types of reactions that chiral epoxides can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral epoxides like the compound are influenced by their molecular structure. The presence of multiple chiral centers and oxirane rings can lead to unique properties such as optical activity, which is the ability to rotate plane-polarized light. These properties are important for the identification and characterization of these compounds, as well as for understanding their behavior in different environments. Paper discusses the liquid crystal properties of certain chiral compounds, which is an example of how molecular structure can influence physical properties.

科学研究应用

谷胱甘肽结合中的对映选择性

Watabe、Hiratsuka 和 Tsurumori (1985) 研究了环氧化合物谷胱甘肽结合中的对映选择性,重点是它们与谷胱甘肽 S-转移酶的反应。这项研究提供了对环氧烷化合物立体化学及其与生物分子相互作用的见解 (Watabe, Hiratsuka, & Tsurumori, 1985).

氧代环丙烷衍生物的抗真菌活性

Tasaka 等人。(1993) 探索了旋光活性氧代环丙烷衍生物的抗真菌活性。他们的研究强调了此类化合物在开发抗真菌剂方面的潜力,展示了氧代环丙烷化合物在药物应用中的多功能性 (Tasaka 等人,1993).

内生真菌的多酮

Yuan 等人。(2009) 从内生真菌中分离出新的多酮,包括氧代环丙烷衍生物。这项研究说明了氧代环丙烷化合物在天然产物化学领域中的作用以及它们在发现新的生物活性化合物方面的潜力 (Yuan 等人,2009).

功能化取代的氧代环丙烷的合成

Leonova 等人。(2020) 从事合成功能化取代的氧代环丙烷的工作。他们的研究有助于合成复杂氧代环丙烷衍生物的方法,这对于扩大这些化合物在各个科学领域的应用至关重要 (Leonova 等人,2020).

抗焦虑药物的合成

Narsaiah 和 Nagaiah (2010) 讨论了使用氧代环丙烷中间体不对称合成抗焦虑药物。这突出了氧代环丙烷化合物在药物合成中的重要性,特别是在对映体纯药物分子的创建中 (Narsaiah & Nagaiah, 2010).

属性

IUPAC Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8?,9+,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVJMFOLJOOWFS-LMSNBXBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |

CAS RN |

139508-73-9 | |

| Record name | Depudecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

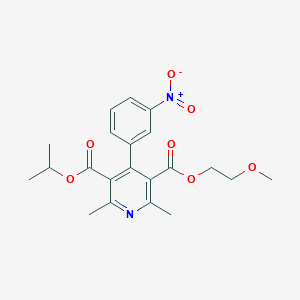

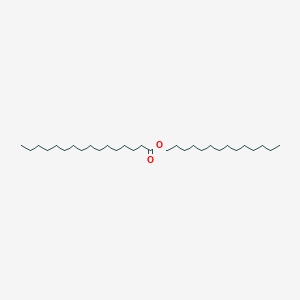

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)